molecular formula C15H17FN4O2 B2980830 N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide CAS No. 2415568-53-3

N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide

Katalognummer B2980830
CAS-Nummer: 2415568-53-3
Molekulargewicht: 304.325
InChI-Schlüssel: WYPFTASOQSZZIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide, also known as EFAVIRENZ, is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is commonly used in combination with other antiretroviral drugs. Efavirenz has been shown to be highly effective in suppressing viral replication and improving the immune function of HIV-infected individuals.

Wirkmechanismus

Efavirenz works by inhibiting the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. By blocking this enzyme, Efavirenz prevents the virus from replicating and spreading throughout the body. It also helps to reduce the viral load in infected individuals and improve their immune function.
Biochemical and Physiological Effects:
Efavirenz has several biochemical and physiological effects on the body. It has been shown to reduce the levels of HIV in the blood and improve the immune function of infected individuals. It can also cause changes in lipid metabolism, leading to elevated levels of cholesterol and triglycerides in some patients. Additionally, Efavirenz can cause neuropsychiatric side effects, such as vivid dreams, dizziness, and confusion.

Vorteile Und Einschränkungen Für Laborexperimente

Efavirenz has several advantages and limitations for use in laboratory experiments. One advantage is its high potency and effectiveness in suppressing viral replication. It is also relatively easy to synthesize and has a well-established mechanism of action. However, Efavirenz can be toxic to certain cell types and may have off-target effects on other cellular processes. Additionally, it can be difficult to administer in laboratory settings due to its poor solubility and stability.

Zukünftige Richtungen

There are several future directions for research on Efavirenz. One area of interest is the development of new analogs and derivatives with improved efficacy and reduced side effects. Another area of focus is the investigation of Efavirenz's potential use in the treatment of other viral infections and certain types of cancer. Additionally, there is ongoing research on the mechanisms underlying Efavirenz's neuropsychiatric side effects and how they can be mitigated or prevented. Overall, Efavirenz remains an important tool in the treatment of HIV and continues to be an active area of research in the field of antiviral therapy.

Synthesemethoden

The synthesis of Efavirenz involves several steps, including the condensation of 2-cyano-3-methylbenzoic acid with ethyl acetoacetate, followed by amination with 6-ethyl-5-fluorouracil and 4-methoxyaniline. The resulting intermediate is then subjected to various chemical transformations, including reduction, hydrolysis, and cyclization, to yield the final product.

Wissenschaftliche Forschungsanwendungen

Efavirenz has been extensively studied in the context of HIV treatment and has been shown to be highly effective in suppressing viral replication and improving immune function. It has also been investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C. Additionally, Efavirenz has been studied for its potential use in the treatment of certain types of cancer, such as glioblastoma.

Eigenschaften

IUPAC Name

N-[3-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-4-11-14(16)15(18-8-17-11)20-12-7-10(19-9(2)21)5-6-13(12)22-3/h5-8H,4H2,1-3H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPFTASOQSZZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2=C(C=CC(=C2)NC(=O)C)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.